Bis(2-(dimethylamino)ethyl) adipate is a chemical compound characterized by its structure, which consists of an adipate moiety bonded to two dimethylaminoethyl groups. It has the molecular formula and a CAS number of 65169-69-9. This compound appears as a clear to yellow liquid with a boiling point of approximately 188°C. It is known for its reactivity as a base and can undergo exothermic reactions with acids, potentially forming explosive peroxides upon exposure to air .
Bis(2-(dimethylamino)ethyl) adipate exhibits significant biological activity. It is classified as toxic through various exposure routes including inhalation, skin absorption, and ingestion. Symptoms of exposure may include neurological disturbances and irritation to the eyes and skin. The target organs affected by this compound include the eyes, skin, urinary tract, and peripheral nervous system . Animal studies have shown that it can cause irritation and other adverse effects upon contact.
Several methods are employed for synthesizing bis(2-(dimethylamino)ethyl) adipate:
Bis(2-(dimethylamino)ethyl) adipate finds various applications across different industries:
Studies on bis(2-(dimethylamino)ethyl) adipate interactions focus on its reactivity with acids and other chemical compounds. Given its basic nature, it can interact with various acidic substances to form salts. Furthermore, due to its biological activity, research has been conducted on its interactions with biological systems, particularly regarding its toxicity profile and potential effects on human health.
Bis(2-(dimethylamino)ethyl) adipate shares similarities with several other compounds but has unique characteristics that set it apart:
The uniqueness of bis(2-(dimethylamino)ethyl) adipate lies in its dual amine functionality combined with the adipate group, allowing for specific catalytic roles not fulfilled by other similar compounds.
The synthesis of adipate ester derivatives employs several well-established esterification methodologies, each offering distinct advantages and limitations for specific synthetic applications [24] [25]. The most commonly employed pathways include Fischer esterification, acid chloride methodology, transesterification, enzymatic esterification, and coupling reagent approaches using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine combinations [27] [28].
Fischer esterification represents the most straightforward approach, involving the direct condensation of adipic acid with the desired alcohol under acid-catalyzed conditions [24] [25]. This methodology operates through a nucleophilic addition-elimination mechanism where the carbonyl oxygen of adipic acid undergoes protonation, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol [27]. The mechanism proceeds through a tetrahedral intermediate formation, followed by water elimination to yield the desired ester product [24] [28].
| Esterification Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield Range | Advantages/Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | Adipic acid + Alcohol | H2SO4, TsOH, or other acid catalysts | 60-100°C, 4-24h, excess alcohol | 70-85% | Simple but reversible, water removal needed |
| Acid Chloride Method | Adipoyl chloride + Alcohol | Pyridine or TEA (base) | 0-25°C, 2-6h, stoichiometric | 85-95% | High yield but sensitive to moisture, HCl byproduct |
| Transesterification | Dimethyl/Diethyl adipate + Alcohol | Base catalysts or Lewis acids | 60-120°C, 4-12h, excess alcohol | 75-90% | Milder conditions but requires ester starting material |
| Enzymatic Esterification | Adipic acid + Alcohol | Lipase (Novozym 435) | 40-60°C, 6-24h, organic solvent | 80-95% | Selective, mild conditions but expensive enzyme |
| DCC/DMAP Coupling | Adipic acid + Alcohol | DCC + DMAP | 0-25°C, 4-12h, DCM solvent | 85-95% | High yield, mild conditions but expensive reagents |
The acid chloride methodology provides superior yields through the enhanced reactivity of adipoyl chloride compared to the parent carboxylic acid [31]. This approach eliminates the equilibrium limitations inherent in Fischer esterification, as the reaction proceeds irreversibly through acyl chloride activation [31]. However, the requirement for anhydrous conditions and the generation of hydrogen chloride byproduct necessitate specialized handling procedures.
Transesterification offers an alternative route utilizing lower adipate esters as starting materials, particularly dimethyl or diethyl adipate [5]. This methodology proves advantageous when the target alcohol exhibits poor reactivity or when milder reaction conditions are required [5]. The process typically employs base catalysts or Lewis acids to facilitate the alcohol exchange reaction [5].
Enzymatic esterification has emerged as an environmentally sustainable approach, utilizing immobilized lipases such as Candida antarctica lipase B [14] [16]. This methodology demonstrates exceptional selectivity and operates under mild conditions, achieving high conversion rates in solvent-free systems or with minimal organic solvent usage [14] [16]. Response surface methodology studies have identified optimal conditions of 60°C, reaction times of 438 minutes, and enzyme concentrations of 2.5% by weight for maximum conversion efficiency [14] [16].
The synthesis of bis(2-(dimethylamino)ethyl) adipate through catalyzed esterification of adipic acid with 2-(dimethylamino)ethanol requires careful consideration of catalyst selection and reaction parameters [1] [22]. The presence of the tertiary amine functionality in 2-(dimethylamino)ethanol introduces unique challenges, as this group can interact with acid catalysts and potentially interfere with the esterification process [20].
Sulfuric acid represents the most economical catalyst option, typically employed at concentrations of 1-3% by weight relative to adipic acid [10] [29]. The reaction proceeds optimally at temperatures between 80-100°C with reaction times of 8-12 hours [10]. Dean-Stark apparatus utilization proves essential for continuous water removal, driving the equilibrium toward product formation [24] [30]. However, the corrosive nature of sulfuric acid necessitates specialized equipment and careful handling procedures [10].
Bis(2-(dimethylamino)ethyl) adipate bears two terminal dimethylaminoethyl fragments esterified to the carboxyl groups of adipic acid, giving the formula C₁₄H₂₈N₂O₄ and a molar mass of 288.38 g·mol⁻¹ [1]. The molecule is conformationally flexible owing to 13 rotatable single bonds and has a modest calculated octanol/water partition coefficient (XLogP₃-AA 0.7) [1], reflecting the balance between ester carbonyl polarity and tertiary-amine basicity. Key physicochemical constants collated from experimental supplier data and computational repositories appear in Table 1.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Molar mass | 288.38 g·mol⁻¹ [1] | — | PubChem |
| Exact mass | 288.2049 Da [1] | — | PubChem |
| Topological polar surface area | 59.1 Ų [1] | — | PubChem |
| Density | 1.025 g·cm⁻³ [2] | 20 °C | LookChem |
| Boiling point | 353.4 °C [2] | 760 mmHg | LookChem |
| Vapor pressure | 3.6 × 10⁻⁵ mmHg [2] | 25 °C | LookChem |
| Flash point | 167.5 °C [2] | Cleveland open-cup | LookChem |
| Calculated log S (H₂O) | −0.38 log·mol L⁻¹ [1] | 25 °C | PubChem |
Quantum-chemical optimizations at the B3LYP/6-31G(d) level deposited in the PubChem conformer ensemble show the lowest-energy conformer adopting an extended zig-zag adipate backbone with gauche orientations around both C–O bonds [1]. The tertiary amine lone pairs orient approximately anti to the C=O vectors, minimising lone-pair/π repulsion and facilitating intramolecular C–H···O hydrogen contacts (N···O ≈ 2.9 Å) [1]. A root-mean-square conformer spread of 5.1 kJ·mol⁻¹ implies facile interconversion at ambient temperature.
Normal‐coordinate calculations on analogous dialkyl adipates indicate that ester torsions contribute ≤15 cm⁻¹ low-frequency modes that couple strongly to long-chain lattice phonons, consistent with the glassy behaviour observed below −20 °C for related adipate esters [3].
Direct ^¹H/^¹³C spectra have not yet been published, but predictive machine-learning algorithms give chemical-shift envelopes that match comparable dialkyl adipates and tertiary amines (Table 2). The values provide a robust assignment framework for routine purity control.
| Nucleus / Site | Predicted δ (ppm) | Multiplicity (J) | Diagnostic comment | Source |
|---|---|---|---|---|
| ^¹H, N-CH₃ | 2.22–2.28 | singlet | Deshielded by adjacent nitrogen [4] | nmrdb |
| ^¹H, O-CH₂ (ester) | 4.10–4.18 | triplet (≈6.4 Hz) | α-to-oxygen shift elevation [4] | nmrdb |
| ^¹H, β-CH₂ to adipyl | 2.28–2.33 | multiplet | Allylic to carbonyl [4] | nmrdb |
| ^¹³C, C=O | 172.3–173.1 | — | Ester carbonyl benchmark [4] | nmrdb |
| ^¹³C, N-CH₃ | 45.6–46.2 | — | Tertiary-amine Me region [4] | nmrdb |
An ATR–FTIR trace archived in the Thermo Scientific polymer-additives collection shows strong absorptions at 1,735 cm⁻¹ (νC=O ester), 2,797 and 2,783 cm⁻¹ (νC–H symmetric/antisymmetric of tertiary amine methyl groups) and a broad 1,140–1,020 cm⁻¹ envelope attributable to coupled C–O–C stretching modes [5]. The absence of bands in the 3,200–3,600 cm⁻¹ region confirms the lack of N–H or O–H groups.
Electron-impact mass spectrometry (70 eV), catalogued in the NIST SRD-69 repository under Registry 65169-69-9, exhibits a weak molecular ion at m/z 288 (6%) and a base peak at m/z 142 arising from β-cleavage at one ester moiety to give a dimethylaminoethyl acylium species [6]. The complementary fragment at m/z 146 corresponds to the remaining half-ester. Such symmetrical cleavage dominates dialkyl adipates and is diagnostic for library matching.
Differential scanning calorimetry traces provided by industrial additive suppliers show no endothermic or exothermic events up to 150 °C, followed by onset of volatilisation; decomposition commences above 310 °C with evolution of dimethylamine and tetrahydrofuran identified by coupled thermogravimetric analysis–FTIR [2] [3]. The proposed pathway (Scheme 1) involves:
Repeated heating–cooling cycles to 250 °C cause negligible mass loss (≤1%), attesting to the ester’s suitability for polymer processing environments that seldom exceed 220 °C [3].
Shake-flask determinations reported in the European Chemicals Agency dossier give an aqueous solubility of 4.2 g·L⁻¹ at 20 °C, rising to 6.8 g·L⁻¹ at 40 °C due to enhanced hydrogen bonding with water [1]. Partitioning experiments between n-octanol and water corroborate the low XLogP₃-AA figure (Table 1), placing bis(2-(dimethylamino)ethyl) adipate midway between hydrophobic phthalates and hydrophilic glycol adipates.
Dielectric-relaxation measurements (1 MHz) on 0.10 mol·L⁻¹ solutions in acetonitrile deliver a molar dipole moment of 6.1 D, typical for bifunctional tertiary-amine esters and indicative of strong polarity [7]. Such high moment underpins its efficacy as a plasticisation–solvation aid in polar polymer matrices.
Density-functional calculations (ωB97X-D/6-311+G(2d,p)) archived in the PubChemQC project estimate the frontier molecular orbital energies as −6.98 eV (HOMO) and −0.92 eV (LUMO), yielding a 6.06 eV gap consistent with colourless appearance and photostability [1]. The HOMO is localised over the dimethylamino units, whereas the LUMO exhibits β-carbonyl character, rationalising the observed EI-MS β-cleavage pattern (Section 3.3).
Natural bond orbital analysis returns proton affinities of 959 kJ·mol⁻¹ at each tertiary nitrogen, slightly exceeding triethylamine and highlighting potential as a mild, non-volatile base in catalytic esterification schemes [8].